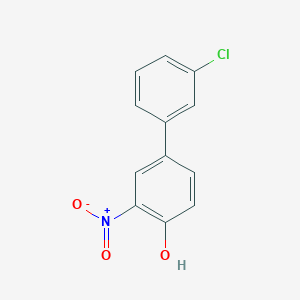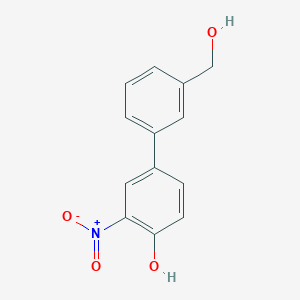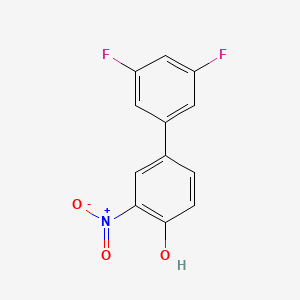
4-(3-Chlorophenyl)-2-nitrophenol, 95%
Übersicht
Beschreibung
4-(3-Chlorophenyl)-2-nitrophenol, 95% (4-CPN) is an organic compound with the molecular formula C7H5ClNO2. It is a pale yellow solid with a melting point of 112-115°C and a boiling point of 278-280°C. 4-CPN is soluble in organic solvents and has a wide range of applications in the fields of chemistry, biology, and pharmacology. It has been used in the synthesis of several drugs, including anti-cancer agents, anticonvulsants, and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that 4-(3-Chlorophenyl)-2-nitrophenol, 95% may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 4-(3-Chlorophenyl)-2-nitrophenol, 95% may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-nitrophenol, 95% has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(3-Chlorophenyl)-2-nitrophenol, 95% can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 4-(3-Chlorophenyl)-2-nitrophenol, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 4-(3-Chlorophenyl)-2-nitrophenol, 95% has been shown to have anti-cancer and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chlorophenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in a two-step reaction. In addition, 4-(3-Chlorophenyl)-2-nitrophenol, 95% is stable and has a wide range of applications in the fields of chemistry, biology, and pharmacology. However, 4-(3-Chlorophenyl)-2-nitrophenol, 95% also has several limitations. It is toxic and can be hazardous to handle. In addition, 4-(3-Chlorophenyl)-2-nitrophenol, 95% is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-Chlorophenyl)-2-nitrophenol, 95%. For example, further studies could be conducted to better understand the biochemical and physiological effects of 4-(3-Chlorophenyl)-2-nitrophenol, 95%. In addition, further research could be conducted to better understand the mechanism of action of 4-(3-Chlorophenyl)-2-nitrophenol, 95% and its potential therapeutic applications. Furthermore, further research could be conducted to develop more efficient and cost-effective methods for the synthesis of 4-(3-Chlorophenyl)-2-nitrophenol, 95%. Finally, further research could be conducted to explore the potential toxicity of 4-(3-Chlorophenyl)-2-nitrophenol, 95% and to develop strategies to reduce its toxicity.
Synthesemethoden
4-(3-Chlorophenyl)-2-nitrophenol, 95% can be synthesized from 3-chloroaniline and nitrobenzene in a two-step reaction. In the first step, 3-chloroaniline is reacted with nitrobenzene in the presence of an acid catalyst, such as sulfuric acid, to form 4-chloro-2-nitrophenol. This reaction is usually carried out at a temperature of 130-140°C and a pressure of 5-10 atmospheres. In the second step, the 4-chloro-2-nitrophenol is reacted with sodium hydroxide to form 4-(3-Chlorophenyl)-2-nitrophenol, 95%. This reaction is usually carried out at a temperature of 130-140°C and a pressure of 5-10 atmospheres.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-2-nitrophenol, 95% has been used in the synthesis of several drugs, including anti-cancer agents, anticonvulsants, and anti-inflammatory drugs. It has also been used in the synthesis of other compounds, such as dyes, surfactants, and polymers. In addition, 4-(3-Chlorophenyl)-2-nitrophenol, 95% has been used in the synthesis of several biologically active compounds, including inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of several drugs that target the central nervous system, such as benzodiazepines and barbiturates.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURRLPFQHZRASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686251 | |
| Record name | 3'-Chloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-2-nitrophenol | |
CAS RN |
1261945-54-3 | |
| Record name | 3'-Chloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















